
Phenyl-alpha-D-galactopyranoside
Overview
Description
Phenyl-α-D-galactopyranoside is a synthetic glycoside in which a phenyl group is linked via an α-glycosidic bond to the anomeric carbon (C1) of D-galactopyranose. This compound is widely used in biochemical research as a substrate to study galactosidase enzymes and membrane transport proteins. Its structure enables specific interactions with proteins such as the lactose permease (M protein) in Escherichia coli, making it a critical tool for probing substrate binding and energy-dependent transport mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-alpha-D-galactopyranoside can be synthesized through the glycosylation of galactose with phenol. The reaction typically involves the use of a glycosyl donor, such as a galactosyl bromide, and a glycosyl acceptor, such as phenol, in the presence of a catalyst like silver carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of enzymatic methods. Enzymes like galactosidases can catalyze the transfer of galactose from a donor molecule to phenol, producing this compound with high specificity and yield.
Chemical Reactions Analysis
Types of Reactions: Phenyl-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed by acids or enzymes, yielding galactose and phenol.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Substitution: The hydroxyl groups on the galactose moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic catalysis (e.g., galactosidase).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Hydrolysis: Galactose and phenol.
Oxidation: Phenolic derivatives.
Substitution: Ester or ether derivatives of this compound.
Scientific Research Applications
Biochemical Research
Enzyme Kinetics and Mechanisms
Ph-α-Gal is primarily used as a substrate in enzyme assays, particularly for studying galactosidases. These enzymes catalyze the hydrolysis of galactose-containing carbohydrates. By measuring the rate of Ph-α-Gal hydrolysis, researchers can gain insights into enzyme activity, specificity, and kinetics . This application is crucial for understanding metabolic pathways and enzyme functions in various biological contexts.
Cell-Cell Interactions
The compound can bind to specific carbohydrate-binding receptors on cell surfaces, making it valuable for investigating cell adhesion processes and signaling pathways . Researchers utilize Ph-α-Gal conjugated with fluorescent probes to visualize these interactions at the cellular level, enhancing our understanding of cellular communication and behavior.
Pharmaceutical Development
Drug Discovery and Development
Ph-α-Gal serves as a model compound in drug discovery due to its ability to interact with biological targets. Modifying its structure allows researchers to develop new drugs aimed at specific pathways or receptors. This approach is particularly relevant for designing inhibitors of galactosidase enzymes implicated in various diseases .
Galectin Modulation
The compound has demonstrated significant biological activity by inhibiting certain galectins—proteins that bind to beta-galactosides. This modulation affects processes such as cell adhesion and immune responses, making Ph-α-Gal valuable in cancer and inflammation research .
Synthetic Biology
Ph-α-Gal is utilized in synthetic biology for engineering novel biological systems. Researchers incorporate it into synthetic carbohydrates or glycopolymers to create materials with specific functionalities for applications like drug delivery and biosensing . This versatility highlights its potential in developing innovative biotechnological solutions.
Case Study 1: Inhibition of Bacterial Adhesion
A study investigated the role of Ph-α-Gal in inhibiting bacterial adhesion mediated by type 1 fimbriae in uropathogenic Escherichia coli (UPEC). The compound was tested alongside other glycosides to determine its effectiveness as an inhibitor. Results indicated that Ph-α-Gal could significantly reduce bacterial adhesion, showcasing its potential as an antimicrobial agent .
Case Study 2: Enzyme Induction Studies
Research on the induction of galactose enzymes in E. coli demonstrated that both α-d-galactose and Ph-α-Gal could induce transcription of the gal operon. This finding underscores the compound's role in metabolic regulation and its potential applications in biotechnology .
Mechanism of Action
The mechanism of action of phenyl-alpha-D-galactopyranoside involves its interaction with enzymes like galactosidases. These enzymes recognize the glycosidic bond and catalyze its hydrolysis, releasing galactose and phenol. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic cleavage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl-β-D-Galactopyranoside
- Structural Difference: The β-anomeric configuration (C1-OH in equatorial position) alters binding specificity compared to the α-anomer.
- coli lactose permease, highlighting the critical role of anomeric configuration in substrate recognition .
p-Nitrophenyl-α-D-Galactopyranoside (NPG)
- Structural Difference : A nitro group at the para position of the phenyl ring enhances chromogenic properties.
- Functional Impact :
- Binds to the E. coli lactose permease with two distinct dissociation constants (Kd = 16 µM and 1.6 mM), suggesting two binding sites. Chemical modifications (e.g., oxidation with plumbagin) increase Kd by 12-fold, indicating redox-sensitive binding .
- Used to study "energization" effects: D-lactate reduces Kd from 21 µM to 4 µM, demonstrating enhanced affinity in energized membranes .
Methyl 4,6-Dichloro-4,6-Dideoxy-α-D-Galactopyranoside (MAD-diCl-Gal)
- Structural Difference : Chlorine atoms at C4 and C6 positions, with a methyl glycoside group.
- Functional Impact :
m-Carboxyphenyl-α-D-Galactopyranoside
- Structural Difference : A carboxyl group at the meta position of the phenyl ring.
- Functional Impact: Binds to the B subunit of heat-labile enterotoxin (LT) with multiple conformations observed in crystallographic studies.
Key Data and Research Findings
Table 1: Comparative Analysis of Galactopyranoside Derivatives
Table 2: Impact of Structural Modifications on Function
Modification | Observed Effect | Example Compound |
---|---|---|
α → β anomer | Loss of binding to lactose permease | Phenyl-β-D-galactopyranoside |
Nitro group addition | Enhanced chromogenicity and redox-sensitive binding | p-Nitrophenyl-α-D-galactopyranoside |
Chloro-substitutions | Increased receptor antagonism potency | MAD-diCl-Gal |
Carboxyl group addition | Flexible ligand-receptor interactions | m-Carboxyphenyl-α-D-galactopyranoside |
Mechanistic Insights
- Anomeric Specificity: The α-configuration of phenyl-α-D-galactopyranoside is essential for interactions with the E. coli lactose permease, as β-anomers fail to bind .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance binding affinity or inhibitory activity by modulating electronic interactions with protein active sites .
- Conformational Flexibility : Bulky substituents (e.g., carboxyphenyl) allow multiple binding modes, enabling adaptation to diverse protein pockets .
Biological Activity
Phenyl-alpha-D-galactopyranoside is a glycoside that has garnered attention for its potential biological activities, particularly in relation to its interactions with various biological systems. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an alpha-anomeric form of D-galactopyranoside substituted with a phenyl group. The substitution enhances its binding affinity to certain proteins compared to its beta counterpart. For instance, studies have shown that this compound exhibits a binding affinity (K(D)) of approximately 0.15 mM, which is significantly higher than that of galactose itself (K(D) = 30 mM) . This enhanced binding may influence its biological activity.
2. Induction of Enzymatic Activity
This compound has been shown to induce the expression of galactose metabolism enzymes in Escherichia coli. In experiments where cells were exposed to this compound, significant induction of the gal operon was observed, suggesting its role as an effective inducer in microbial systems . This property may be exploited in biotechnological applications where enzyme induction is required.
3. Binding Affinity in Biological Systems
The binding affinity of this compound to lactose permease has been studied, revealing that it binds with moderate affinity compared to other derivatives. The presence of hydrophobic groups like the phenyl moiety enhances its interaction with membrane proteins, which could be crucial for its functionality in biological systems .
Table 1: Summary of Key Biological Activities
Q & A
Basic Research Questions
Q. What enzymatic assays utilize Phenyl-alpha-D-galactopyranoside as a substrate, and how are they optimized?
this compound is widely used in enzyme kinetics to study α-D-galactosidase and fucosyltransferase activity. For α-D-galactosidase, hydrolysis of the substrate releases phenol, which can be quantified spectrophotometrically at 405 nm (for nitrophenyl derivatives) or via fluorogenic detection (e.g., 4-methylumbelliferyl derivatives) . In fucosyltransferase assays, the compound acts as an acceptor for fucose transfer from GDP-fucose, with products separated via chromatography (e.g., ethyl acetate/pyridine/water systems) and quantified using radiolabeled donors or mass spectrometry . Optimization involves pH adjustments (e.g., pH 6.0–7.5 for serum enzymes), temperature control (37°C for physiological studies), and substrate concentration gradients to determine and .
Q. How is the purity and structural integrity of this compound validated in research settings?
Structural validation employs nuclear magnetic resonance (NMR) for anomeric configuration confirmation (- vs. -linkage) and mass spectrometry (MS) for molecular weight verification. Purity is assessed via high-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection. For example, reversed-phase C18 columns with acetonitrile/water gradients can resolve impurities, while thin-layer chromatography (TLC) using silica gel plates (e.g., ethyl acetate/methanol/water 10:2:1) monitors synthetic intermediates .
Q. What are the key considerations for designing a dose-response experiment using this compound?
Dose-response experiments require substrate concentrations spanning to to capture Michaelis-Menten kinetics. Controls include no-enzyme blanks to account for non-enzymatic hydrolysis and inhibitors (e.g., 1-deoxygalactonojirimycin for α-galactosidase) to confirm specificity. Data should be collected in triplicate, and nonlinear regression tools (e.g., GraphPad Prism) used to calculate kinetic parameters. Enzyme sources (e.g., recombinant vs. tissue-extracted) must be standardized to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data when using this compound across enzyme isoforms?
Q. How does the anomeric configuration (α\alphaα vs. β\betaβ) of phenyl galactopyranosides influence enzyme specificity?
The -anomer is critical for enzymes like blood-group H gene-specified fucosyltransferase, which transfers fucose to the O-2 position of -linked galactose. In contrast, -anomers are inactive in this system. Comparative studies using both anomers (e.g., Phenyl--D-galactopyranoside) reveal steric and electronic constraints in enzyme active sites. Structural analysis via X-ray crystallography or molecular docking can map these interactions .
Q. What modifications enhance the stability of this compound in long-term enzymatic assays?
Stability is improved by substituting the phenyl group with electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) or using fluorogenic tags (e.g., fluorescein). Lyophilization with stabilizers (trehalose, BSA) preserves activity in storage. For real-time monitoring in cell cultures, microencapsulation in liposomes or PEGylation reduces nonspecific hydrolysis .
Q. Data Analysis and Troubleshooting
Q. How should researchers address variability in enzyme activity when using serum-derived enzymes with this compound?
Variability in human serum enzymes (e.g., fucosyltransferase) correlates with genetic factors like ABO blood group and secretor status. To mitigate this, use recombinant enzymes or normalize activity to total protein content. Include internal standards (e.g., p-nitrophenol calibration curves) and validate results with alternative substrates (e.g., lactose derivatives) .
Q. What statistical methods are recommended for analyzing high-throughput screening data with this compound?
Robust statistical pipelines include Z-score normalization to identify hits, false discovery rate (FDR) correction for multiple comparisons, and machine learning (random forests) to classify inhibitors. Outliers due to substrate degradation are flagged via quality control plates with known activators/inhibitors .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZJDVYDSZTRFS-IIRVCBMXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.